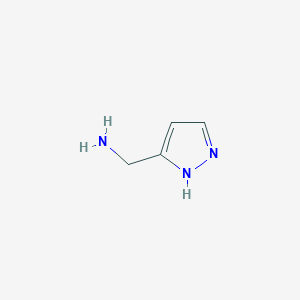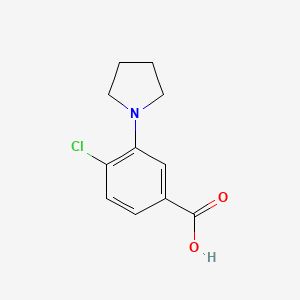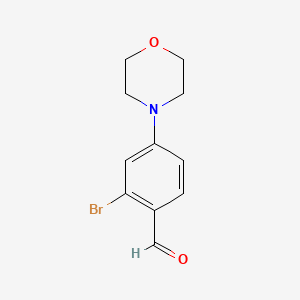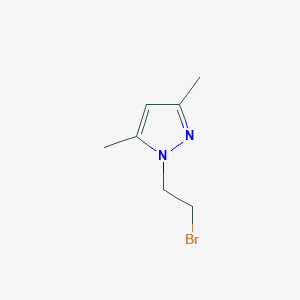
1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
The compound "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties of such compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazine with various diketones or aldehydes. For instance, the synthesis of antipyrine derivatives, which are structurally related to the compound of interest, has been achieved through good yields and characterized spectroscopically . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was reported through oxidative cyclization using copper acetate as a catalyst . Another novel pyrazole derivative was synthesized via a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods provide a foundation for the potential synthesis of "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole."
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of certain antipyrine-like derivatives was stabilized by hydrogen bonds and π-interactions, as revealed by X-ray analysis and Hirshfeld surface analysis . The molecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones showed significant π-stacking interactions . These findings suggest that "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" may also exhibit similar intermolecular interactions, contributing to its stability and solid-state properties.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the aminoalkylation of 3,5-dimethylpyrazole led to new water-soluble pyrazolate rhodium(I) complexes . The reactivity of pyrazole derivatives with primary and secondary amines has also been demonstrated, leading to compounds with analgesic and other biological activities . These studies indicate that "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" could potentially undergo similar reactions, expanding its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like bromo or chloro groups can affect the solubility and reactivity of the compounds . The antibacterial and DNA photocleavage activities of certain 1-(2-arenethyl)-3,5-dimethyl-1H-pyrazoles have been attributed to their specific functional groups . These insights suggest that the physical and chemical properties of "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" would be shaped by its bromoethyl and dimethyl groups, potentially leading to unique biological activities.
Wissenschaftliche Forschungsanwendungen
-
Electrochemical Bromofunctionalization of Alkenes
- Field : Organic & Biomolecular Chemistry .
- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
- Method : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results : The research showed that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
-
Research Applications in Western Blotting, Immunoprecipitation, Immunogen, and Purification
- Field : Biochemistry .
- Application : 1-(2-Bromoethyl)naphthalene has applications in research fields such as Western blotting, Immunoprecipitation, immunogen, and in purification processes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
- Introduction of a Masked β-Formylethyl Group
- Field : Organic Chemistry .
- Application : 2-(2-Bromoethyl)-1,3-dioxane provides a useful means of introducing a masked β-formylethyl group . This compound is more stable to acid compared to the corresponding dioxolane, and the Grignard is thermally stable .
- Method : The Grignard reaction with an acid chloride gives the ketone in high yield without further reaction to the tertiary alcohol . Subsequent hydrolysis of the 1,3-dioxane gives the β-ketoaldehyde .
- Results : This method provides a useful means of introducing a masked β-formylethyl group . It is also used as a pharmaceutical intermediate .
Safety And Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and reactivity, as well as precautions for handling and storage.
Zukünftige Richtungen
Future directions could involve further studies to better understand the compound’s properties or reactivity, the development of new synthetic routes, or the exploration of its potential applications.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details so I can give a more precise response.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXCXHXDOAJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444704 | |
| Record name | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
67000-35-5 | |
| Record name | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



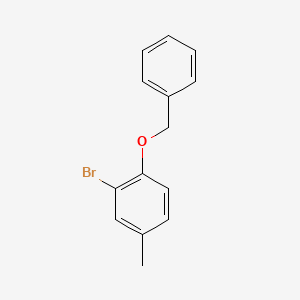
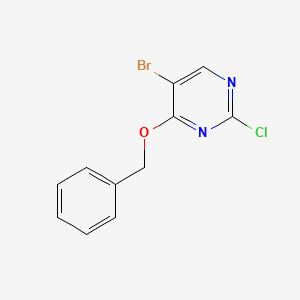
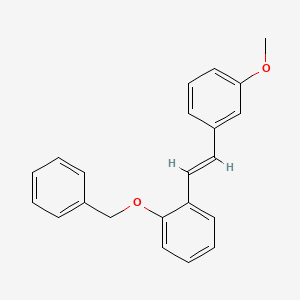
![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)
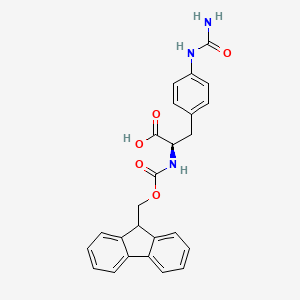
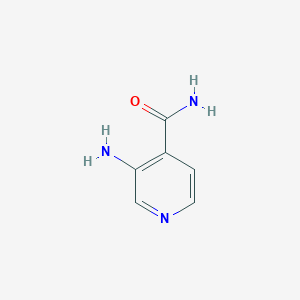
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)
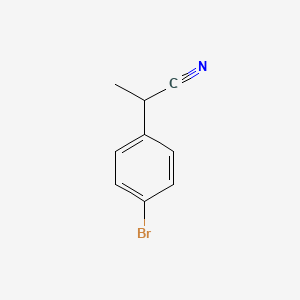
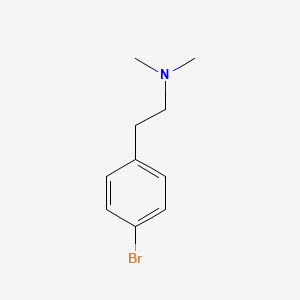
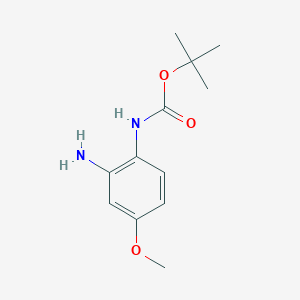
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
